
3-(2-Iodobenzyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Iodobenzyl)oxetane is a chemical compound featuring an oxetane ring substituted with a 2-iodobenzyl group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties, including ring strain and reactivity. The presence of the 2-iodobenzyl group adds further versatility to this compound, making it valuable in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodobenzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a precursor containing both an alcohol and a halide group. For instance, the reaction of 2-iodobenzyl alcohol with an appropriate oxetane precursor under basic conditions can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Iodobenzyl)oxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxetane ring can be opened or modified through oxidation or reduction reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organometallic compounds.
Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl oxetanes, while oxidation can lead to ring-opened products .
Applications De Recherche Scientifique
3-(2-Iodobenzyl)oxetane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit therapeutic properties, making it a candidate for drug discovery and development.
Industry: The compound’s unique reactivity makes it useful in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2-Iodobenzyl)oxetane involves its ability to undergo various chemical transformations due to the presence of the oxetane ring and the 2-iodobenzyl group. The oxetane ring’s strain makes it susceptible to ring-opening reactions, while the iodine atom can participate in substitution reactions. These properties enable the compound to interact with different molecular targets and pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
- 3-(2-Bromobenzyl)oxetane
- 3-(2-Chlorobenzyl)oxetane
- 3-(2-Fluorobenzyl)oxetane
Comparison: 3-(2-Iodobenzyl)oxetane is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This difference can influence the compound’s reactivity and the types of reactions it can undergo. For example, iodine’s ability to participate in cross-coupling reactions makes this compound particularly valuable in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H11IO |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
3-[(2-iodophenyl)methyl]oxetane |
InChI |
InChI=1S/C10H11IO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2 |
Clé InChI |
PTSBAELSFFLDGZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)CC2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


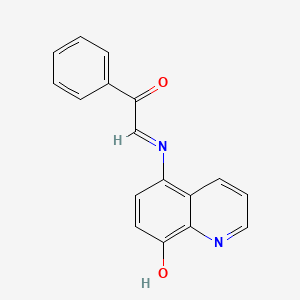


![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)

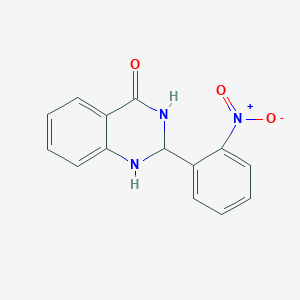
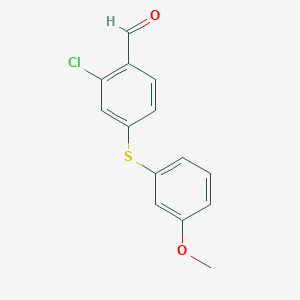
![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)

![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)
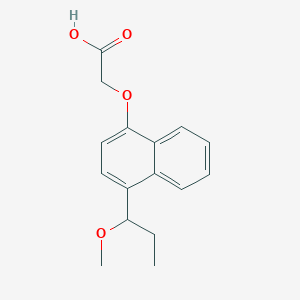

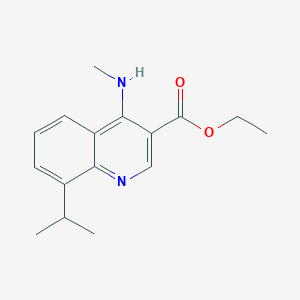
![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)
